Dolasetron mesylate hydrate

Catalog No.
S526500
CAS No.
115956-13-3
M.F
C20H24N2O6S
M. Wt
438.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dolasetron mesylate hydrate

CAS Number

115956-13-3

Product Name

Dolasetron mesylate hydrate

IUPAC Name

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate

Molecular Formula

C20H24N2O6S

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;;

InChI Key

PSGRLCOSIXJUAL-PJAUNBIPSA-N

SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Solubility

Soluble in DMSO

Synonyms

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1), 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-, 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate, Anzemet, dolasetron, dolasetron mesilate monohydrate, dolasetron mesylate, dolasetron mesylate monohydrate, indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one, MDL 73,147EF, MDL 73147EF, MDL-73147EF, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54

Description

The exact mass of the compound Dolasetron mesylate hydrate is 420.1355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dolasetron mesylate hydrate, also known by the brand name Anzemet, is a medication that belongs to a class of drugs called 5-HT3 antagonists. Its primary function is to block the action of serotonin type 3 (5-HT3) receptors. These receptors are found in the gut and central nervous system and are involved in nausea and vomiting reflexes []. Due to this mechanism, Dolasetron mesylate hydrate has been investigated in various scientific research applications, primarily focused on its antiemetic (anti-vomiting) properties.

Chemotherapy-Induced Nausea and Vomiting (CINV)

One of the most well-established research applications of Dolasetron mesylate hydrate is in the prevention and treatment of nausea and vomiting associated with chemotherapy (CINV) []. Chemotherapy drugs can trigger the release of serotonin in the gut, stimulating the 5-HT3 receptors and causing nausea and vomiting. Dolasetron mesylate hydrate, by blocking these receptors, helps prevent this cascade of events and reduces CINV [].

Postoperative Nausea and Vomiting (PONV)

Postoperative nausea and vomiting (PONV) is a common complication after surgery. Research suggests that Dolasetron mesylate hydrate can be effective in preventing and treating PONV, particularly when used in combination with other antiemetic medications [].

Other Research Applications

Dolasetron mesylate hydrate is also being investigated for its potential role in managing nausea and vomiting in other settings, such as:

  • Radiation therapy-induced nausea and vomiting (RINV) []
  • Motion sickness []
  • Cyclic vomiting syndrome []

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

420.1355

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U3C8E5BWKR

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dolasetron Mesylate is an indole derivative with antiemetic activity. As a selective serotonin receptor antagonist, dolasetron mesylate competitively blocks the action of serotonin at 5HT3 receptors, resulting in suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. (NCI04)

MeSH Pharmacological Classification

Serotonin Antagonists

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Serotonin
HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

115956-13-3

Wikipedia

Dolasetron mesylate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Carlisle J, Stevenson CA. WITHDRAWN: Drugs for preventing postoperative nausea and vomiting. Cochrane Database Syst Rev. 2017 Jul 17;7:CD004125. doi: 10.1002/14651858.CD004125.pub3. Review. PubMed PMID: 28715610.
2: Chen L, Peng Z, Nüssler AK, Liu L, Yang W. Current and prospective sights in mechanism of deoxynivalenol-induced emesis for future scientific study and clinical treatment. J Appl Toxicol. 2017 Jul;37(7):784-791. doi: 10.1002/jat.3433. Epub 2017 Jan 31. Review. PubMed PMID: 28138998.
3: Tricco AC, Blondal E, Veroniki AA, Soobiah C, Vafaei A, Ivory J, Strifler L, Cardoso R, Reynen E, Nincic V, Ashoor H, Ho J, Ng C, Johnson C, Lillie E, Antony J, Roberts DJ, Hemmelgarn BR, Straus SE. Comparative safety and effectiveness of serotonin receptor antagonists in patients undergoing chemotherapy: a systematic review and network meta-analysis. BMC Med. 2016 Dec 23;14(1):216. doi: 10.1186/s12916-016-0761-9. Review. PubMed PMID: 28007031; PubMed Central PMCID: PMC5180412.
4: Simino GP, Marra LP, Andrade EI, Acúrcio Fde A, Reis IA, De Araújo VE, Cherchiglia ML. Efficacy, safety and effectiveness of ondansetron compared to other serotonin-3 receptor antagonists (5-HT3RAs) used to control chemotherapy-induced nausea and vomiting: systematic review and meta-analysis. Expert Rev Clin Pharmacol. 2016 Sep;9(9):1183-94. doi: 10.1080/17512433.2016.1190271. Epub 2016 Jun 15. Review. PubMed PMID: 27180992.
5: Boušová I, Skálová L, Souček P, Matoušková P. The modulation of carbonyl reductase 1 by polyphenols. Drug Metab Rev. 2015;47(4):520-33. doi: 10.3109/03602532.2015.1089885. Epub 2015 Sep 29. Review. PubMed PMID: 26415702.
6: Tricco AC, Soobiah C, Blondal E, Veroniki AA, Khan PA, Vafaei A, Ivory J, Strifler L, Ashoor H, MacDonald H, Reynen E, Robson R, Ho J, Ng C, Antony J, Mrklas K, Hutton B, Hemmelgarn BR, Moher D, Straus SE. Comparative safety of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis. BMC Med. 2015 Jun 18;13:142. doi: 10.1186/s12916-015-0379-3. Review. PubMed PMID: 26084332; PubMed Central PMCID: PMC4472408.
7: Tricco AC, Soobiah C, Hui W, Antony J, Struchkov V, Hutton B, Hemmelgarn B, Moher D, Straus SE. Interventions to decrease the risk of adverse cardiac events for patients receiving chemotherapy and serotonin (5-HT3) receptor antagonists: a systematic review. BMC Pharmacol Toxicol. 2015 Jan 26;16:1. doi: 10.1186/2050-6511-16-1. Review. PubMed PMID: 25623303; PubMed Central PMCID: PMC4417335.
8: Long-term Use of Ondansetron, Dolasetron and Granisetron for the Prevention of Nausea and Vomiting: A Review of the Clinical Effectiveness and Safety [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2014 Apr 23. Available from http://www.ncbi.nlm.nih.gov/books/NBK269203/ PubMed PMID: 25610941.
9: Broder MS, Faria C, Powers A, Sunderji J, Cherepanov D. The Impact of 5-HT3RA Use on Cost and Utilization in Patients with Chemotherapy-Induced Nausea and Vomiting: Systematic Review of the Literature. Am Health Drug Benefits. 2014 May;7(3):171-82. Review. PubMed PMID: 24991400; PubMed Central PMCID: PMC4070626.
10: Rojas C, Raje M, Tsukamoto T, Slusher BS. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis. Eur J Pharmacol. 2014 Jan 5;722:26-37. doi: 10.1016/j.ejphar.2013.08.049. Epub 2013 Oct 31. Review. PubMed PMID: 24184669.
11: Mori-Vogt S, Blazer M. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting. Expert Rev Anticancer Ther. 2013 Aug;13(8):919-36. doi: 10.1586/14737140.2013.814412. Review. PubMed PMID: 23984894.
12: Fujii Y. Management of postoperative nausea and vomiting in women scheduled for breast cancer surgery. J Anesth. 2011 Dec;25(6):917-22. doi: 10.1007/s00540-011-1241-1. Epub 2011 Oct 1. Review. Retraction in: Hirota K. J Anesth. 2013 Apr;27(2):322. PubMed PMID: 21964679.
13: Fujii Y. Current review of ramosetron in the prevention of postoperative nausea and vomiting. Curr Drug Saf. 2011 Apr;6(2):122-7. Review. PubMed PMID: 21382011.
14: Hsu ES. A review of granisetron, 5-hydroxytryptamine3 receptor antagonists, and other antiemetics. Am J Ther. 2010 Sep-Oct;17(5):476-86. doi: 10.1097/MJT.0b013e3181ea7821. Review. PubMed PMID: 20844345.
15: Botrel TE, Clark OA, Clark L, Paladini L, Faleiros E, Pegoretti B. Efficacy of palonosetron (PAL) compared to other serotonin inhibitors (5-HT3R) in preventing chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately or highly emetogenic (MoHE) treatment: systematic review and meta-analysis. Support Care Cancer. 2011 Jun;19(6):823-32. doi: 10.1007/s00520-010-0908-8. Epub 2010 May 22. Review. PubMed PMID: 20495832.
16: Keller GA, Ponte ML, Di Girolamo G. Other drugs acting on nervous system associated with QT-interval prolongation. Curr Drug Saf. 2010 Jan;5(1):105-11. Review. PubMed PMID: 20210727.
17: Trepanier L. Acute vomiting in cats: rational treatment selection. J Feline Med Surg. 2010 Mar;12(3):225-30. doi: 10.1016/j.jfms.2010.01.005. Review. PubMed PMID: 20193913.
18: Ruhlmann C, Herrstedt J. Palonosetron hydrochloride for the prevention of chemotherapy-induced nausea and vomiting. Expert Rev Anticancer Ther. 2010 Feb;10(2):137-48. doi: 10.1586/era.09.175. Review. PubMed PMID: 20131990.
19: Dupuis LL, Nathan PC. Optimizing emetic control in children receiving antineoplastic therapy: beyond the guidelines. Paediatr Drugs. 2010;12(1):51-61. doi: 10.2165/11316190-000000000-00000. Review. PubMed PMID: 20034341.
20: Yang LP, Scott LJ. Palonosetron: in the prevention of nausea and vomiting. Drugs. 2009 Nov 12;69(16):2257-78. doi: 10.2165/11200980-000000000-00000. Review. PubMed PMID: 19852528.

Explore Compound Types